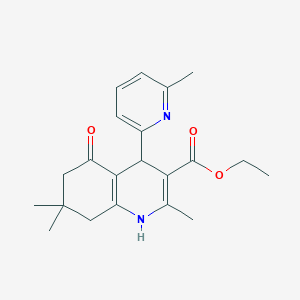

Ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

Ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a member of the hexahydroquinoline family, synthesized via multicomponent reactions such as the Hantzsch reaction. These compounds typically feature a bicyclic core with substituents at positions 2 (methyl), 3 (ethyl carboxylate), 4 (aryl/heteroaryl), and 7 (geminal methyl groups) . The 4-position substituent, in this case a 6-methylpyridin-2-yl group, critically influences electronic, steric, and biological properties. Structural characterization often employs X-ray crystallography (using SHELX software ) and spectroscopic methods (NMR, FT-IR) .

Properties

Molecular Formula |

C21H26N2O3 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate |

InChI |

InChI=1S/C21H26N2O3/c1-6-26-20(25)17-13(3)23-15-10-21(4,5)11-16(24)18(15)19(17)14-9-7-8-12(2)22-14/h7-9,19,23H,6,10-11H2,1-5H3 |

InChI Key |

NWZWLKWHCPYGHL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C(C1C3=CC=CC(=N3)C)C(=O)CC(C2)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Ytterbium(III)-Catalyzed Synthesis

A one-pot, four-component reaction catalyzed by ytterbium(III) trifluoromethanesulfonate () is a robust method for synthesizing hexahydroquinoline derivatives.

Procedure:

-

Reactants:

-

Dimedone (10 mmol)

-

Ethyl acetoacetate (10 mmol)

-

6-Methylpyridine-2-carbaldehyde (10 mmol)

-

Ammonium acetate (10 mmol)

-

-

Conditions:

-

Catalyst: (5 mol%)

-

Solvent: Absolute ethanol (30 mL)

-

Atmosphere: Argon

-

Temperature: Room temperature

-

Duration: 48 hours

-

-

Workup:

Key Observations:

Aqueous-Phase Hantzsch-Type Reaction

A modified Hantzsch synthesis in water demonstrates scalability and environmental benefits.

Procedure:

-

Reactants:

-

Dimedone (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

6-Methylpyridine-2-carbaldehyde (1 mmol)

-

Ammonium acetate (1 mmol)

-

-

Conditions:

-

Solvent: Water (4 mL)

-

Temperature: Reflux (70°C)

-

Duration: 3 hours

-

-

Workup:

Advantages:

Comparative Analysis of Methodologies

Mechanistic Insights

The synthesis proceeds via a tandem Knoevenagel-Michael-cyclocondensation sequence:

-

Knoevenagel Condensation: Ethyl acetoacetate reacts with 6-methylpyridine-2-carbaldehyde to form an α,β-unsaturated ketone.

-

Michael Addition: Dimedone attacks the enone intermediate.

-

Cyclocondensation: Ammonium acetate facilitates cyclization, forming the hexahydroquinoline core.

The pyridine ring’s electron-withdrawing nature slows the Knoevenagel step compared to aryl aldehydes, necessitating prolonged reaction times in non-aqueous systems.

Optimization Strategies

Catalyst Screening

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations at Position 4

The 4-position substituent varies widely across analogues, leading to distinct physicochemical and biological profiles:

Physicochemical Properties

Crystallographic Insights

- Ring Puckering: The hexahydroquinoline core adopts a boat conformation in most analogues, with substituents influencing puckering amplitude (e.g., 0.224 Å deviation in indolyl derivative ).

- Hydrogen Bonding : Nitro and carbonyl groups participate in C–H···O bonds, stabilizing crystal packing .

Biological Activity

Ethyl 2,7,7-trimethyl-4-(6-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound with significant biological activity. This article explores its chemical structure, biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its potential applications in medicinal chemistry.

Chemical Structure

The compound has the following molecular formula and weight:

- Molecular Formula : C₁₉H₂₅N₃O₃

- Molecular Weight : 339.4 g/mol

The structure features a hexahydroquinoline core with various functional groups that contribute to its biological activity. The presence of the pyridine ring is particularly notable for its interactions with biological targets.

Biological Activity Overview

This compound exhibits a range of biological activities:

Antimicrobial Properties

Research has indicated that derivatives of hexahydroquinoline compounds possess antimicrobial properties. For instance:

- A study demonstrated that similar quinoline derivatives showed effectiveness against various bacterial strains and fungi due to their ability to inhibit cell wall synthesis and disrupt membrane integrity .

Antiviral Activity

Certain oxoquinoline derivatives have been reported to inhibit HIV transcription. This suggests potential for ethyl 2,7,7-trimethyl derivatives in antiviral drug development . The mechanism often involves interference with viral replication processes.

Enzyme Inhibition

The compound has been investigated for its ability to act as an enzyme inhibitor. For instance:

- It has shown potential in inhibiting specific kinases involved in cancer progression . This could position it as a candidate for targeted cancer therapies.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may bind to specific receptors or enzymes due to its structural conformation.

- Hydrogen Bonding : The presence of amino and carbonyl groups facilitates hydrogen bonding with biological macromolecules .

- Molecular Interactions : Its lipophilic nature allows for effective penetration into cell membranes.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound and similar derivatives:

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can reaction parameters be optimized?

The compound belongs to the 1,4-dihydropyridine (DHP) family, typically synthesized via modified Hantzsch reactions. A solvent-free approach using dimedone, 6-methylpyridine-2-carbaldehyde, ethyl acetoacetate, and ammonium acetate with a cobalt catalyst (e.g., CoCl₂) at 80–100°C can yield the target molecule. Key optimizations include:

- Catalyst selection : Transition-metal catalysts (e.g., Co²⁺) improve regioselectivity and yield .

- Solvent vs. solvent-free : Solvent-free conditions reduce side products and enhance reaction efficiency .

- Temperature control : Reactions above 80°C accelerate cyclization but may degrade thermally sensitive intermediates.

Q. Which spectroscopic and crystallographic techniques are critical for structural validation?

- ¹H/¹³C NMR : Assign signals for the pyridine ring (δ 7.2–8.5 ppm for aromatic protons) and hexahydroquinoline backbone (e.g., methyl groups at δ 1.2–2.1 ppm) .

- X-ray diffraction : Triclinic crystal systems (space group P1) with unit cell parameters (e.g., a = 7.35 Å, b = 9.63 Å, c = 13.95 Å) confirm molecular packing and hydrogen-bonding motifs (e.g., C–H···O interactions stabilizing the lattice) .

Q. What preliminary biological screening assays are recommended for this compound?

Prioritize assays based on structural analogs:

- Calcium channel modulation : Use patch-clamp electrophysiology on cardiac or neuronal cells .

- Antimicrobial activity : Disk diffusion assays against S. aureus or E. coli with MIC values compared to standard antibiotics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Discrepancies often arise from:

- Substituent effects : The 6-methylpyridin-2-yl group may sterically hinder reactions compared to phenyl analogs, requiring adjusted stoichiometry .

- Crystallographic disorder : Dynamic disorder in the ethyl carboxylate moiety (observed in analogs) can complicate XRD interpretations; refine data with constraints for occupancy .

- Biological variability : Use orthogonal assays (e.g., fluorescence-based calcium imaging vs. functional tissue assays) to validate target engagement .

Q. What computational strategies predict the compound’s binding affinity for pharmacological targets?

- Molecular docking : Model interactions with L-type calcium channels (PDB: 1T3S) using AutoDock Vina, focusing on the dihydropyridine binding pocket .

- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER force field) to evaluate conformational flexibility .

Q. How does the crystal structure inform reactivity or stability under experimental conditions?

- Hydrogen-bond networks : Intermolecular C–H···O bonds (e.g., C7–H7C···O3, 2.42 Å) enhance thermal stability, suggesting suitability for high-temperature reactions .

- Torsional strain : Distorted chair conformations in the hexahydroquinoline ring may increase susceptibility to oxidation; monitor via TGA/DSC .

Methodological Tables

Table 1: Key Crystallographic Data for Structural Analog

| Parameter | Value |

|---|---|

| Crystal system | Triclinic (P1) |

| Unit cell dimensions | a = 7.3523 Å, b = 9.6349 Å |

| Hydrogen bonds (Å) | C7–H7C···O3: 2.42 |

| R-factor | 0.046 |

Table 2: Synthetic Optimization Parameters

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| Solvent-free, Co²⁺ | 78 | 98.5 |

| Ethanol, L-glutamine | 65 | 95.2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.